N-(2,4-dimethoxyphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline and 2,5-dimethylbenzaldehyde, which undergo condensation reactions to form intermediate compounds. These intermediates are then subjected to cyclization and acylation reactions under controlled conditions to yield the final product. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as chromatography and crystallization are employed to purify the compound and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4-dimethoxyphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide include other phthalazinone derivatives and acetamide-based compounds. These compounds share structural features such as aromatic rings and functional groups, which contribute to their chemical properties.
Uniqueness
What sets this compound apart is its specific combination of substituents and functional groups, which may impart unique reactivity and potential applications. The presence of both dimethoxy and dimethyl groups, along with the phthalazinone core, distinguishes it from other similar compounds.
Properties
Molecular Formula |
C26H29N3O4 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]acetamide |
InChI |
InChI=1S/C26H29N3O4/c1-16-9-10-17(2)21(13-16)25-19-7-5-6-8-20(19)26(31)29(28-25)15-24(30)27-22-12-11-18(32-3)14-23(22)33-4/h9-14H,5-8,15H2,1-4H3,(H,27,30) |
InChI Key |
FBEXXXMSEZZXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C3=C2CCCC3)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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